N-(Amino-peg3)-n-bis(peg3-t-butyl ester): 1+2 Branching vs. Linear 1+1 Architecture
N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) features a '1+2' branching architecture with one primary amine and two terminal t-butyl esters, providing a 2:1 stoichiometric advantage in functional group density compared to linear heterobifunctional analogs like Amino-PEG3-t-butyl ester (CAS 252881-74-6) which offers a '1+1' configuration [1]. This difference in valency is a structural, not merely a length-based, distinction from other common PROTAC linkers like PEG4, PEG6, or PEG8 chains [2].
| Evidence Dimension | Number of Functional Groups |
|---|---|
| Target Compound Data | 1 reactive amine + 2 protected carboxylic acids (1+2 configuration) |
| Comparator Or Baseline | Amino-PEG3-t-butyl ester (CAS 252881-74-6): 1 reactive amine + 1 protected carboxylic acid (1+1 configuration) |
| Quantified Difference | 2-fold increase in protected carboxylic acid functional groups (2 vs. 1) |
| Conditions | Structural comparison of molecular architecture |
Why This Matters
This enables the synthesis of PROTACs with dual warheads or linkers for bifunctional payloads, which is impossible with a 1+1 linker.
- [1] PubChem. (2025). N-(Amino-peg3)-n-bis(peg3-t-butyl ester). Compound Summary for CID 123132126. National Center for Biotechnology Information. View Source
- [2] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
